

The Discovery of Osmanthuside H in Sargentodoxa cuneata: A Technical Guide

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Compound of Interest		
Compound Name:	Osmanthuside H	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of **Osmanthuside H**, a phenolic glycoside found in the medicinal plant Sargentodoxa cuneata. This document consolidates available data to offer a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.

Introduction to Sargentodoxa cuneata and its Chemical Constituents

Sargentodoxa cuneata, a member of the Lardizabalaceae family, is a climbing shrub native to China and other parts of Southeast Asia. Its stems, known as "Da Xue Teng" in traditional Chinese medicine, have a long history of use for treating a variety of ailments, including inflammatory conditions, arthritis, and infections.[1][2] Phytochemical investigations of S. cuneata have revealed a rich and diverse array of secondary metabolites, with over 110 compounds identified to date.[2] These include phenolic acids, lignans, flavonoids, triterpenoids, and a significant number of phenolic glycosides.[2][3] Among these is Osmanthuside H, a compound that has garnered interest for its potential pharmacological activities.

Chemical and Physical Properties of Osmanthuside H



Osmanthuside H is a phenylethanoid glycoside. Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C19H28O11	[4]
Molecular Weight	432.4 g/mol	[4]
IUPAC Name	(2R,3S,4S,5R,6R)-2- [[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[2-(4- hydroxyphenyl)ethoxy]oxane- 3,4,5-triol	[4]
CAS Number	149155-70-4	[4]
PubChem CID	192437	[4]

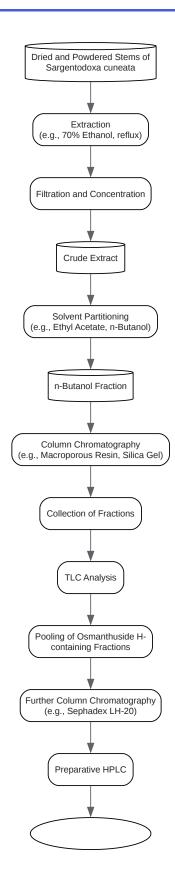
Isolation and Purification of Osmanthuside H from Sargentodoxa cuneata

While a singular, detailed protocol for the initial discovery of **Osmanthuside H** in S. cuneata is not readily available in the published literature, a representative methodology can be constructed based on established protocols for the isolation of phenolic glycosides from this plant.[2][3][5]

General Experimental Workflow

The isolation of **Osmanthuside H** from S. cuneata typically involves a multi-step process beginning with extraction, followed by fractionation and a series of chromatographic purifications.





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Figure 1: General workflow for the isolation of **Osmanthuside H**.



Detailed Experimental Protocols

Plant Material: The dried stems of Sargentodoxa cuneata are collected and authenticated. They are then ground into a coarse powder.

Extraction:

- The powdered plant material (e.g., 5 kg) is extracted three times with 70% aqueous ethanol (3 x 50 L) under reflux for 2 hours for each extraction.
- The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The n-butanol fraction, which is typically rich in phenolic glycosides, is concentrated in vacuo.

Chromatographic Purification:

- Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101), eluting with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Silica Gel Column Chromatography: Fractions containing compounds with similar TLC profiles to known phenolic glycosides are combined and further separated on a silica gel column, eluting with a solvent system such as chloroform-methanol (e.g., gradient from 100:1 to 10:1).
- Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.



• Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure **Osmanthuside H**.

Structure Elucidation

The structure of the isolated **Osmanthuside H** is confirmed through extensive spectroscopic analysis.

Spectroscopic Data

The following table presents representative ¹H and ¹³C NMR data for **Osmanthuside H**, which would be used for its structural confirmation.



Position	¹³ C NMR (δc)	¹H NMR (δH, mult., J in Hz)
Aglycone		
1'	130.5	7.05 (d, 8.5)
2'	115.8	6.72 (d, 8.5)
3'	156.2	-
4'	129.7	6.72 (d, 8.5)
5'	115.8	7.05 (d, 8.5)
6'	130.5	-
α	71.5	3.95 (m)
β	35.8	2.85 (t, 7.0)
Glucose		
1"	104.2	4.35 (d, 7.8)
2"	75.1	3.20 (m)
3"	78.0	3.35 (m)
4"	71.8	3.28 (m)
5"	77.0	3.40 (m)
6"	69.5	3.68 (m), 3.90 (m)
Apiose		
1"'	110.8	5.01 (d, 2.4)
2""	78.2	3.85 (d, 2.4)
3'''	80.5	4.02 (s)
4'''	75.3	3.60 (d, 9.6), 3.75 (d, 9.6)
5"'	65.0	3.55 (s)



Note: This data is representative and may vary slightly depending on the solvent and instrument used.

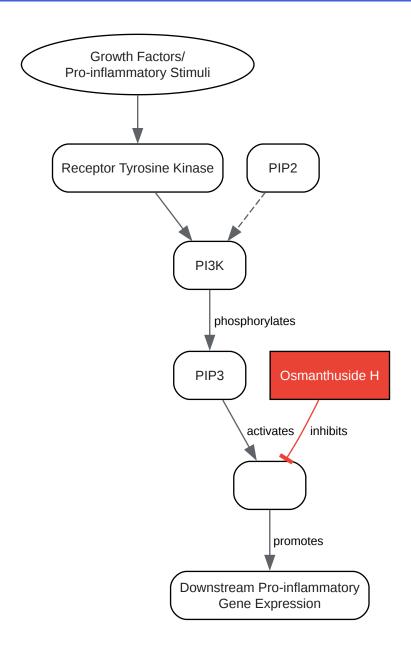
Biological Activity and Signaling Pathways

While extensive biological studies on **Osmanthuside H** specifically from S. cuneata are limited, computational studies and the known activities of the plant extract suggest potential anti-inflammatory properties.

Proposed Anti-Inflammatory Mechanism via AKT1 Inhibition

A computational analysis of compounds from S. cuneata identified **Osmanthuside H** as a potential inhibitor of the AKT1 signaling pathway.[5] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.[1]





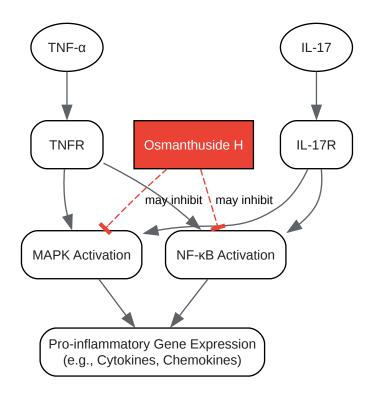
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Figure 2: Proposed inhibition of the PI3K/AKT1 signaling pathway.

Potential Modulation of TNF-α and IL-17 Signaling

There is also evidence to suggest that compounds within S. cuneata, potentially including **Osmanthuside H**, may exert their anti-inflammatory effects by modulating the TNF-α and IL-17 signaling pathways.[6] These cytokines are key mediators of chronic inflammation, and their interplay often leads to the amplification of the inflammatory response.





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Figure 3: Potential modulation of TNF- α and IL-17 signaling pathways.

Conclusion

Osmanthuside H is a noteworthy phenolic glycoside present in Sargentodoxa cuneata. While further research is required to fully elucidate its pharmacological profile, existing data and computational models suggest that it may contribute to the traditional medicinal uses of the plant, particularly its anti-inflammatory effects. The proposed mechanisms of action, including the inhibition of the AKT1 pathway and modulation of TNF-α and IL-17 signaling, present compelling avenues for future investigation. This technical guide provides a foundational resource for scientists and drug development professionals to advance the study of Osmanthuside H as a potential therapeutic agent.

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